molecular formula C6H10Cl2N2O4 B14597295 2-[2-[Carboxymethyl(chloro)amino]ethyl-chloroamino]acetic acid CAS No. 59384-03-1

2-[2-[Carboxymethyl(chloro)amino]ethyl-chloroamino]acetic acid

Cat. No.: B14597295
CAS No.: 59384-03-1
M. Wt: 245.06 g/mol
InChI Key: DFDCCULPPPMWGE-UHFFFAOYSA-N
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Description

2-[2-[Carboxymethyl(chloro)amino]ethyl-chloroamino]acetic acid is an organic compound that features both carboxylic acid and chloroamino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[Carboxymethyl(chloro)amino]ethyl-chloroamino]acetic acid typically involves the reaction of chloroacetic acid with ethylenediamine in the presence of a chlorinating agent. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes where chloroacetic acid is reacted with ethylenediamine under optimized conditions to maximize efficiency and minimize by-products. The use of catalysts and advanced purification techniques can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions

2-[2-[Carboxymethyl(chloro)amino]ethyl-chloroamino]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines .

Scientific Research Applications

2-[2-[Carboxymethyl(chloro)amino]ethyl-chloroamino]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-[Carboxymethyl(chloro)amino]ethyl-chloroamino]acetic acid involves its interaction with molecular targets such as enzymes and proteins. The chloroamino groups can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. This interaction can influence various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both carboxylic acid and chloroamino functional groups, which provide a versatile platform for various chemical reactions and applications. Its structure allows for specific interactions with biological molecules, making it valuable in research and industrial applications .

Properties

CAS No.

59384-03-1

Molecular Formula

C6H10Cl2N2O4

Molecular Weight

245.06 g/mol

IUPAC Name

2-[2-[carboxymethyl(chloro)amino]ethyl-chloroamino]acetic acid

InChI

InChI=1S/C6H10Cl2N2O4/c7-9(3-5(11)12)1-2-10(8)4-6(13)14/h1-4H2,(H,11,12)(H,13,14)

InChI Key

DFDCCULPPPMWGE-UHFFFAOYSA-N

Canonical SMILES

C(CN(CC(=O)O)Cl)N(CC(=O)O)Cl

Origin of Product

United States

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